molecular formula C18H13NO3 B2670950 (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one CAS No. 929339-21-9

(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one

Cat. No.: B2670950
CAS No.: 929339-21-9
M. Wt: 291.306
InChI Key: FIBUPWAMVDZIAE-IUXPMGMMSA-N
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . It’s a specialty product for proteomics research .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Among them, compound 7d exhibited the most potent activities .

Scientific Research Applications

PET Probe for Imaging PIM1 Enzyme

  • Synthesis as a PET Probe : A compound structurally similar to "(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one" was synthesized for potential use as a PET (Positron Emission Tomography) probe. This compound targets the PIM1 enzyme, which is significant in cancer research (Gao et al., 2013).

Organic Synthesis and Chemical Properties

  • Silver-Mediated Synthesis : A silver-mediated reaction involving the synthesis of substituted benzofuran and indole-pyrroles was developed, demonstrating the versatility of similar compounds in organic synthesis (Liu et al., 2019).
  • Synthesis and Fluorescence Properties : Aurone derivatives, closely related to the compound , have been synthesized and examined for their two-photon excited fluorescence properties, indicating potential applications in optical materials and fluorescence microscopy (Ma et al., 2013).

Applications in Medicinal Chemistry

  • Anti-Diabetic Properties : A compound similar to the requested one showed potential anti-diabetic properties, indicating its relevance in drug discovery for diabetes treatment (Zhu et al., 2019).
  • Anticancer Activity : Another similar compound exhibited anticancer potential, particularly against colon cancer cell lines, highlighting its importance in cancer research (Liu et al., 2020).

Mechanism of Action

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-19-10-11(13-4-2-3-5-15(13)19)8-17-18(21)14-7-6-12(20)9-16(14)22-17/h2-10,20H,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBUPWAMVDZIAE-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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